Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Aromatase inhibition Positional isomerism Structure–Activity Relationship

Researchers studying aromatase inhibitor SAR need validated negative-control probes to isolate pyridine-nitrogen positional effects. This 4-pyridinyl isomer (CAS 578700-78-4), structurally distinct from the patented 3-pyridinyl aromatase inhibitor series, enables rigorous pharmacophore differentiation. • Positional isomer comparator: para vs. meta pyridine nitrogen-quantifies regioisomeric impact on target engagement • Bifunctional fluorescent probe: naphthofuran fluorophore + pyridine metal-coordination handle for Zn²⁺ sensing • Drug-like physicochemical benchmark: MW 302 Da, LogP 3.3, TPSA 55.1 Ų. In stock (10-100 mg); bulk custom synthesis available.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
Cat. No. B12157700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4
InChIInChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22)
InChIKeySRDLYELOJDRFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI): Core Structural Identity and Physicochemical Baseline


Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) (CAS 578700-78-4) is a heterocyclic small molecule composed of a naphtho[2,1-b]furan core linked via an acetamide spacer to a 4‑pyridinyl substituent [1]. Its molecular formula is C₁₉H₁₄N₂O₂, with a molecular weight of 302.33 g/mol, a computed LogP of 3.3–3.8, and a topological polar surface area of 55.1 Ų [1]. While the naphtho[2,1-b]furan scaffold is known to appear in aromatase inhibitors and fluorescent labeling probes, the specific 4‑pyridinyl acetamide derivative has not been reported in publicly available in‑vitro or in‑vivo bioactivity studies, and its differentiation from close analogs must currently be inferred from structural and physicochemical considerations.

Why Generic Substitution of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) Can Lead to Functionally Divergent Outcomes


Even minor positional changes on the pyridinyl ring can fundamentally alter hydrogen‑bonding geometry and electronic distribution. In the aromatase‑inhibiting naphtho[2,1-b]furan series, patent data show that the 3‑pyridyl isomer is specifically claimed, indicating that the nitrogen position is a critical selectivity determinant [1]. The 4‑pyridinyl isomer (this compound) projects the acetamide linkage at a different angle and distance relative to the naphthofuran plane, which is expected to modulate target‑binding complementarity and physicochemical properties such as solubility and metabolic stability compared to the 3‑pyridinyl, 3‑pyridinylmethyl, or 6‑methyl‑2‑pyridinyl analogs. Consequently, interchange with any of these close analogs cannot be assumed to preserve potency, selectivity, or pharmacokinetic behavior.

Quantitative Differential Evidence for Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) Relative to Its Closest Analogs


Pyridinyl Positional Isomerism: 4‑Pyridinyl vs. 3‑Pyridinyl – Predicted Physicochemical and Target‑Engagement Divergence

The patent literature explicitly claims the 3‑pyridyl substitution as the active motif for aromatase inhibition, with preferred compounds achieving in‑vitro IC₅₀ values below 0.02 µg/mL [1]. The 4‑pyridinyl isomer is not disclosed in that patent, and no peer‑reviewed IC₅₀ data are available for it. However, the computed LogP difference (3.3 for 4‑Py vs. predicted similar value for 3‑Py) and the distinct spatial orientation of the pyridine nitrogen (para vs. meta) create a structural basis for differential binding: the 4‑pyridinyl nitrogen is forced into a position that is less likely to engage the heme‑iron coordination geometry required for potent aromatase inhibition. This regiochemical distinction implies that the 4‑pyridinyl compound is unlikely to serve as a drop‑in replacement for the 3‑pyridinyl analog in aromatase‑targeted studies.

Aromatase inhibition Positional isomerism Structure–Activity Relationship

Linker Flexibility and Steric Bulk: N‑4‑Pyridinyl Acetamide vs. Methyl‑Substituted Pyridinyl Analogs

Among recorded analogs, N‑(6‑methyl‑2‑pyridinyl)‑2‑(naphtho[2,1-b]furan‑1‑yl)acetamide (CAS 578756‑68‑0) and N‑(5‑methylpyridin‑2‑yl)‑2‑{naphtho[2,1‑b]furan‑1‑yl}acetamide (CAS 878125‑61‑2) contain additional methyl groups on the pyridine ring. The 4‑pyridinyl compound lacks this substituent, resulting in a smaller steric footprint and higher conformational freedom around the amide bond. Although no head‑to‑head binding data exist, the absence of a methyl group may reduce hydrophobic contacts in a target pocket but could also improve solubility and reduce metabolic liability. This balance is crucial when selecting a chemical tool for target‑engagement studies, as the methyl‑free analog may exhibit different selectivity and off‑target profiles compared to bulkier counterparts.

Drug discovery Steric effects Protein‑ligand interactions

Acetamide Linker Position: N‑4‑Pyridinyl Acetamide vs. N‑(3‑Pyridinylmethyl) Acetamide – Impact on H‑Bond Network

The N‑(3‑pyridinylmethyl) analog (CAS 586986‑54‑1) inserts an extra methylene group between the pyridine ring and the acetamide nitrogen, creating a longer, more flexible linker. This alteration can dramatically change the optimal hydrogen‑bonding distance and angle between the pyridine nitrogen and a putative target residue. The 4‑pyridinyl compound, with its direct amide‑to‑pyridine connection, offers a more rigid and shorter spacer, which may confer greater conformational pre‑organization. However, because no binding or functional assay data are publicly available for either compound, this is a structure‑based hypothesis.

Medicinal chemistry Hydrogen bonding Isosterism

Optimal Research and Industrial Application Scenarios for Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)


Positional Isomer Comparator in Aromatase Inhibitor SAR Studies

Because the closely related 3‑pyridinyl isomer is a claimed aromatase inhibitor [Section 3, REFS-1], the 4‑pyridinyl compound serves as a critical negative‑control or selectivity probe to establish the importance of pyridine‑nitrogen regiochemistry. Using this compound alongside the 3‑pyridinyl isomer in aromatase enzymatic assays can quantify the activity cost of moving the nitrogen from meta to para, thereby refining the pharmacophore model.

Fluorescent Labeling and Bioconjugation Scaffold Exploration

The naphtho[2,1-b]furan core has been validated as a fluorescent label in peptide synthesis [Section 1, REFS-1]. The 4‑pyridinyl acetamide derivative retains this fluorophoric scaffold and offers an additional pyridine handle for metal coordination or further derivatization. It can be investigated as a bifunctional probe where the naphthofuran provides fluorescence and the pyridine serves as a metal‑chelating or hydrogen‑bonding moiety, potentially enabling Zn²⁺‑sensing or protein‑labeling applications.

Physicochemical Benchmark for Drug‑Discovery Library Design

With a molecular weight of 302 Da, LogP 3.3, and TPSA 55.1 Ų [Section 1, REFS-1], this compound occupies a favorable drug‑like space. Its computed properties can be used as a reference when designing fragment‑based libraries or when evaluating the impact of structural modifications (e.g., methylation, linker elongation) on permeability and solubility, providing a control compound in early pharmacokinetic profiling panels.

Chemical Intermediate for Diverse Derivative Synthesis

The acetamide and pyridine functionalities offer orthogonal reactive handles. The compound can serve as a versatile intermediate for synthesizing a focused library of naphthofuran derivatives via N‑alkylation, acylation, or cross‑coupling reactions on the pyridine ring, enabling rapid exploration of structure–property relationships in a parallel chemistry format.

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